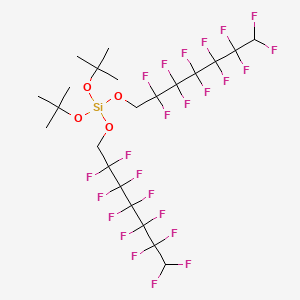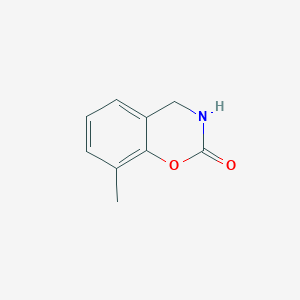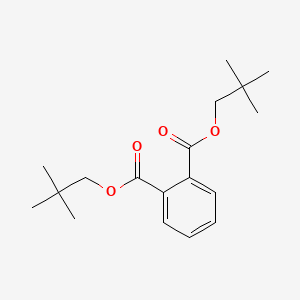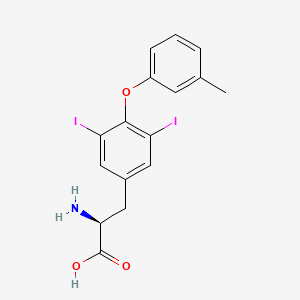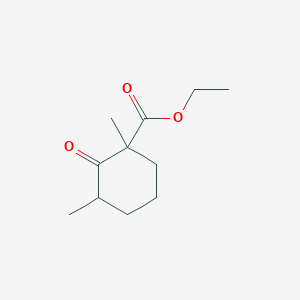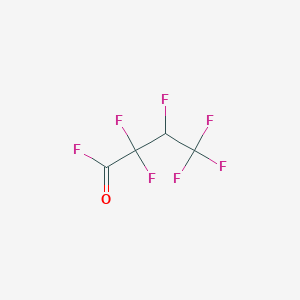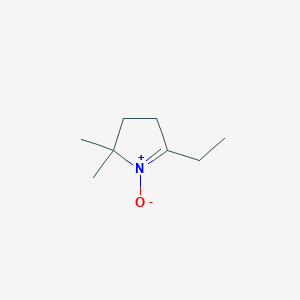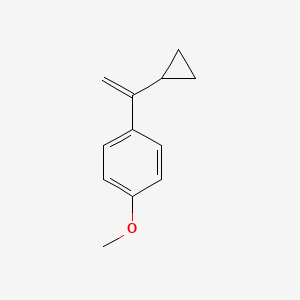
Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with a unique structure characterized by a cyclohexene ring substituted with methyl and dicarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed hydrogenation of a mixture of isomers, followed by separation and purification to obtain the desired stereoisomer .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using palladium catalysts. The process is optimized for high yield and purity, ensuring the separation of enantiomers and recycling of by-products to minimize waste .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. Detailed studies on its mechanism of action are ongoing, focusing on its binding affinity and specificity for different targets .
Comparison with Similar Compounds
- Dimethyl (1R,2S,3R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Dimethyl (1R,2S)-3,6-diphenyl-3,5-cyclohexadiene-1,2-dicarboxylate
Comparison: Dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes .
Properties
CAS No. |
4883-40-3 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
dimethyl (1R,2S)-4-methylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-7-4-5-8(10(12)14-2)9(6-7)11(13)15-3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
GODQWBQDOFWJQS-BDAKNGLRSA-N |
Isomeric SMILES |
CC1=CC[C@H]([C@H](C1)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=CCC(C(C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


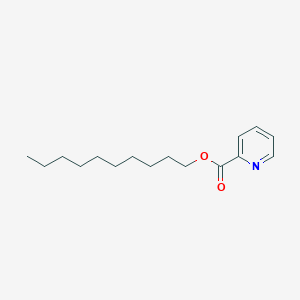
![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
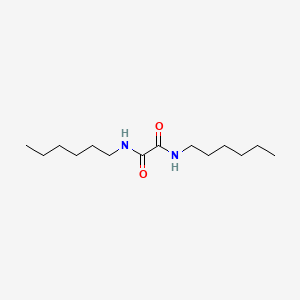
![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)
